molecular formula C26H26N4O3S B2650522 N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242868-48-9

N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No. B2650522
CAS RN: 1242868-48-9
M. Wt: 474.58
InChI Key: RYRFEFFLHVYQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Applications

Research indicates that compounds similar to N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide have shown promise as antineoplastic agents. Flumatinib, a structurally related compound, is an antineoplastic tyrosine kinase inhibitor in clinical trials for chronic myelogenous leukemia (CML). The metabolism of flumatinib in CML patients revealed that the main metabolites are products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Anti-Inflammatory and Analgesic Properties

A study focusing on the synthesis of novel chemical structures derived from benzodifuranyl and thiazolopyrimidines has unveiled compounds with notable anti-inflammatory and analgesic activities. These compounds have been identified as potent cyclooxygenase-1/2 (COX-1/2) inhibitors and exhibit considerable analgesic and anti-inflammatory effects. This research may indicate potential therapeutic applications of structurally related compounds, including N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These novel piperidine analogues effectively blocked blood vessel formation and showed varying intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Antibacterial and Antituberculosis Properties

Another study highlighted the synthesis and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed promising activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, along with notable antituberculosis activity and minimal cytotoxicity. This suggests the potential of similar compounds, including N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, in the treatment of tuberculosis (Jeankumar et al., 2013).

Synthesis and Characterization

The compound's intricate structure has been the basis for various synthetic pathways and chemical characterizations. Research has delved into the synthesis and characterization of derivatives and analogs, exploring their potential pharmacological properties and uses. Such studies provide a comprehensive understanding of the compound's chemistry and its possible applications in various fields of medicine and pharmacology (Hassan et al., 2014).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-33-20-11-5-7-17(13-20)14-27-24(31)19-10-6-12-30(15-19)26-28-22-21(18-8-3-2-4-9-18)16-34-23(22)25(32)29-26/h2-5,7-9,11,13,16,19H,6,10,12,14-15H2,1H3,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRFEFFLHVYQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.